Dspe-peg46-dbco

PROTAC Linker Drug Delivery Nanoparticle Engineering

Dspe-peg46-dbco features an intermediate PEG46 spacer (MW ~3105 Da) occupying a distinct design space between short PEG4 and long PEG2000 variants. This length optimally balances DBCO accessibility for rapid, copper-free SPAAC conjugation to azide-functionalized ligands, and sufficient steric shielding to extend nanoparticle circulation half-life. The DSPE lipid anchor inserts into lipid bilayers for post-formulation LNP and liposome surface functionalization. As a PROTAC linker, the PEG46 spacer provides critical spatial orientation between E3 ligase and target protein ligands. This compound is non-interchangeable with shorter or longer PEG analogs—substitution alters reactivity, stealth properties, and ternary complex formation efficiency. Ideal for targeted drug delivery and PROTAC development.

Molecular Formula C153H280N3O57P
Molecular Weight 3104.8 g/mol
Cat. No. B12425441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDspe-peg46-dbco
Molecular FormulaC153H280N3O57P
Molecular Weight3104.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C153H280N3O57P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-151(159)210-142-147(213-152(160)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)143-212-214(162,163)211-50-48-155-153(161)209-140-139-208-138-137-207-136-135-206-134-133-205-132-131-204-130-129-203-128-127-202-126-125-201-124-123-200-122-121-199-120-119-198-118-117-197-116-115-196-114-113-195-112-111-194-110-109-193-108-107-192-106-105-191-104-103-190-102-101-189-100-99-188-98-97-187-96-95-186-94-93-185-92-91-184-90-89-183-88-87-182-86-85-181-84-83-180-82-81-179-80-79-178-78-77-177-76-75-176-74-73-175-72-71-174-70-69-173-68-67-172-66-65-171-64-63-170-62-61-169-60-59-168-58-57-167-56-55-166-54-53-165-52-51-164-49-46-149(157)154-47-45-150(158)156-141-146-39-34-33-37-144(146)43-44-145-38-35-36-40-148(145)156/h33-40,147H,3-32,41-42,45-143H2,1-2H3,(H,154,157)(H,155,161)(H,162,163)/t147-/m0/s1
InChIKeyIMSNNLOURWHCMD-YJLPJSBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dspe-peg46-dbco: A PEG46-Based, Copper-Free Click Chemistry Linker for PROTAC Synthesis and Lipid Nanoparticle Functionalization


Dspe-peg46-dbco is a specialized, heterobifunctional reagent that combines a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer of 46 units (PEG46, molecular weight ~3105 Da), and a terminal dibenzocyclooctyne (DBCO) group . This architecture is designed for the copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling efficient and bioorthogonal conjugation to azide-functionalized molecules under mild, physiological conditions . Its primary applications are as a key linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the surface functionalization of lipid-based nanoparticles .

Why DSPE-PEG-DBCO Analogs Cannot Be Interchanged: Critical Impact of PEG Spacer Length on Reactivity and Pharmacokinetics


Generic substitution among DSPE-PEG-DBCO analogs is not feasible due to the critical and quantifiable influence of the PEG spacer length on key performance parameters. The number of ethylene glycol units dictates the molecule's hydrodynamic radius, which in turn directly modulates the accessibility of the reactive DBCO group for click chemistry [1] and governs the 'stealth' properties that dictate in vivo circulation time and immunogenicity of the final nanoparticle construct [2]. A short PEG4 spacer (MW ~1283 Da) offers high DBCO exposure for rapid in vitro reactions, while a longer PEG2000 spacer (MW ~2000 Da, ~45 units) is standard for balancing circulation time and reactivity [1]. Dspe-peg46-dbco, with its intermediate PEG46 spacer (MW ~3105 Da), occupies a distinct and non-interchangeable design space, offering a different balance of steric shielding and reactive site accessibility compared to its shorter or longer PEG-chain counterparts.

Quantitative Evidence Guide for Dspe-peg46-dbco: Comparative Performance Data vs. Key Analogs


Molecular Weight and PEG Spacer Length Differentiation from Shorter and Longer Analogs

The molecular weight of dspe-peg46-dbco is 3104.82 Da, corresponding to a PEG spacer of 46 ethylene glycol units. This is a key differentiating factor from other common analogs: DSPE-PEG4-DBCO (MW 1282.67 Da, 4 units) and DSPE-PEG2000-DBCO (MW ~2000 Da, ~45 units) . The intermediate length of the PEG46 chain provides a distinct balance of steric shielding and reactive site accessibility, which is a primary driver for its selection in specific nanoparticle and PROTAC designs [1].

PROTAC Linker Drug Delivery Nanoparticle Engineering

Comparative Membrane Incorporation Efficiency: DSPE Anchor vs. Cholesterol Anchor

In a direct head-to-head study comparing anchor lipids for cell surface re-engineering, DSPE-PEG2000-DBCO was assessed against CHOL-PEG2000-DBCO. The cholesterol-based anchor (CHOL) showed higher membrane incorporation efficiency and less internalization into RAW 264.7 cells than the phospholipid-based DSPE anchor [1]. While this data is for the PEG2000 variant, it provides class-level evidence that the DSPE anchor is effective but may have different performance characteristics compared to alternative anchors like cholesterol, which is a key consideration for experimental design.

Cell Surface Engineering Lipid Fusion Nanoparticle Functionalization

Click Chemistry Efficiency: SPAAC Reaction Kinetics for DSPE-PEG-DBCO Conjugates

The copper-free SPAAC reaction between a DBCO group and an azide is known for its efficiency under physiological conditions. For the related compound DSPE-PEG2000-DBCO, a study demonstrated that click reaction efficiency with an azido-peptide could be monitored via UV-Vis spectroscopy at different molar ratios (1:0, 1:0.25, 1:0.5, 1:1), and the resulting conjugate was successfully characterized by MALDI-TOF mass spectrometry [1]. This demonstrates the expected reactivity of the DBCO group in this molecular family. Furthermore, a class-level source indicates that SPAAC reactions with DBCO-DSPE can be completed rapidly (5-30 minutes) in physiological conditions (37°C, pH 7.4) .

Bioorthogonal Chemistry SPAAC Bioconjugation

Purity and Quality Specification for Reliable PROTAC Synthesis

The purity of dspe-peg46-dbco is specified at ≥98%, as indicated by multiple reputable vendors . This high purity is a critical quality attribute for its primary application as a linker in PROTAC synthesis, where impurities can lead to off-target effects, reduced yield, and inconsistent degradation profiles. While direct comparative purity data against other PEG-DBCO linkers is not provided, this specification aligns with the high standards expected for research-grade PROTAC building blocks.

PROTAC Synthesis Linker Quality Chemical Purity

Optimal Application Scenarios for Dspe-peg46-dbco Based on Empirical Evidence


PROTAC Linker for Targeted Protein Degradation

Dspe-peg46-dbco is explicitly categorized and widely used as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs) . Its DBCO group enables the copper-free 'click' conjugation of two essential ligands—one for an E3 ubiquitin ligase and one for the target protein—to form a functional PROTAC molecule. The defined length and flexibility of the PEG46 spacer are critical for achieving the optimal spatial orientation between the two ligands, which is essential for the formation of a stable ternary complex and efficient ubiquitin-mediated degradation of the target protein .

Functionalization of Lipid Nanoparticles (LNPs) for Targeted Delivery

The compound's structure, featuring a DSPE lipid anchor and a PEG46 spacer with a reactive DBCO group, makes it highly suitable for post-formulation surface functionalization of lipid nanoparticles (LNPs) and liposomes . The DSPE moiety inserts into the lipid bilayer during or after nanoparticle assembly, presenting the DBCO group on the particle surface. This enables the efficient and bioorthogonal attachment of azide-modified targeting ligands (e.g., antibodies, peptides) or imaging probes via SPAAC . The PEG46 spacer provides an intermediate level of steric shielding, offering a design option between the minimal shielding of PEG4 and the extensive shielding of PEG2000 for optimizing nanoparticle circulation and targeting [1].

Cell Surface Re-engineering and Membrane Studies

Based on direct evidence from a study using the closely related DSPE-PEG2000-DBCO analog, this class of molecule is effective for introducing chemically reactive handles onto live cell surfaces via lipid fusion . By incubating cells with dspe-peg46-dbco, the DSPE anchor can insert into the plasma membrane, installing DBCO groups on the cell exterior. These groups can then be used for site-specific labeling, tracking, or modification using azide-containing probes. This approach allows for the study of cell-surface molecular structure and function without genetic manipulation .

Development of Long-Circulating and Stealth Nanoparticle Formulations

The PEG spacer is a critical component for imparting 'stealth' properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby extending circulation half-life . While DSPE-PEG2000 is a common choice, dspe-peg46-dbco offers an intermediate PEG chain length. This allows formulation scientists to fine-tune the balance between immune evasion (favored by longer PEG chains) and accessibility of the reactive DBCO group for ligand conjugation (favored by shorter chains) . This makes it a valuable tool for optimizing the pharmacokinetic profile of targeted nanomedicines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dspe-peg46-dbco

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.